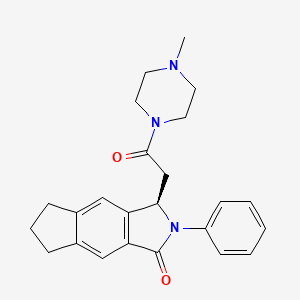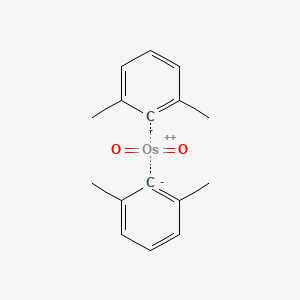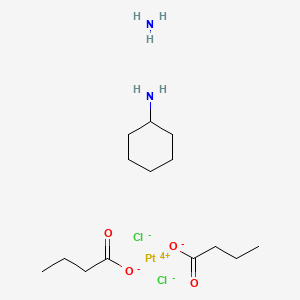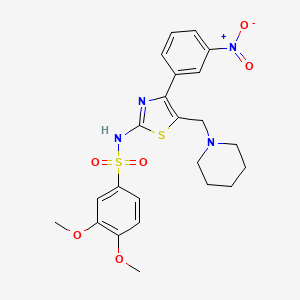
Hecogenin
Übersicht
Beschreibung
Hecogenin is a steroidal saponin and a triterpenoid . It is a natural product found in Acer truncatum, Chlorophytum comosum, and other organisms . It has been the subject of several studies due to reports of pharmacological activities .
Synthesis Analysis
This compound is used in pharmaceutical companies as a precursor for the synthesis of steroidal hormones . It has been identified from S. cordifolia and has a broad spectrum of pharmacological applications .Molecular Structure Analysis
The molecular formula of this compound is C27H42O4 . Molecular docking against BACE-1 protein revealed that this compound has a binding affinity score of -11.3 kcal/Mol . The this compound–BACE-1 protein complex was found to be stable after 30 ns of MD simulation .Chemical Reactions Analysis
This compound has shown pharmacological properties in inflammation, mediating cytokines, cells, and environment . It also participated in tumoral processes by pathways like PPGARγ, ERK½, and MMP-2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 430.6 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 548.9±50.0 °C at 760 mmHg, and a flash point of 177.8±23.6 °C .Wissenschaftliche Forschungsanwendungen
Neurodegenerative Erkrankungen
Hecogenin wurde als potenzieller Antagonist von BACE-1 identifiziert, einem Protein, das eine Schlüsselrolle bei der Bildung von Amyloid-Plaques im Gehirn spielt, die mit neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit assoziiert sind . In einer Studie wurde festgestellt, dass this compound ein breites Spektrum pharmakologischer Anwendungen und einen Bindungsaffinitätswert von -11,3 kcal/Mol gegenüber dem BACE-1-Protein besitzt . Der this compound-BACE-1-Proteinkomplex erwies sich nach 30 ns MD-Simulation als stabil, was auf seine beträchtliche Stabilität hindeutet .
Antinozizeptive Aktivität
This compound-Acetat (HA), ein aus this compound gewonnenes acetyliertes Steroidsaponingen, hat eine antinozizeptive Aktivität gezeigt . Dies deutet darauf hin, dass es zur Behandlung von Schmerzen eingesetzt werden könnte.
Entzündungshemmende Wirkungen
Die antihyperalgetische Wirkung von this compound-Acetat wurde bei Mäusen in entzündungsbedingten Modellen untersucht . Die Studie ergab, dass eine akute Vorbehandlung mit HA die Entwicklung einer mechanischen Hyperalgesie, die durch verschiedene entzündungsfördernde Substanzen induziert wird, hemmte .
Beteiligung an spinalen Hemmungsmechanismen
Beweise deuten darauf hin, dass this compound-Acetat an spinalen Hemmungsmechanismen beteiligt sein könnte . Dies könnte Auswirkungen auf die Behandlung von Erkrankungen haben, die das Rückenmark betreffen.
Zytokin-modulatorische Mechanismen
Es wurde festgestellt, dass this compound-Acetat an Zytokin-modulatorischen Mechanismen beteiligt ist . Dies deutet darauf hin, dass es eine Rolle bei der Regulation von Immunantworten spielen könnte.
Potenzieller Vorläufer für Steroidhormone
This compound ist einer der wichtigen Vorläufer, die von der pharmazeutischen Industrie zur Synthese von Steroidhormonen verwendet werden . Dies macht es zu einer wertvollen Verbindung im Bereich der medizinischen Chemie.
In Vivo
In vivo studies have shown that hecogenin has potential anti-tumor activity, as it has been shown to inhibit the growth of several types of cancer cells, including breast and lung cancer cells. Additionally, this compound has been shown to have anti-diabetic properties, as it has been shown to reduce blood glucose levels in mice. This compound has also been shown to have anti-inflammatory properties, as it has been shown to reduce inflammation in mice.
In Vitro
In vitro studies have shown that hecogenin has potential anti-tumor activity, as it has been shown to inhibit the growth of several types of cancer cells, including breast and lung cancer cells. Additionally, this compound has been shown to have anti-diabetic properties, as it has been shown to reduce the activity of the enzyme alpha-glucosidase, which is involved in the breakdown of carbohydrates. This compound has also been shown to have anti-inflammatory properties, as it has been shown to reduce the activity of the pro-inflammatory cytokines TNF-α and IL-6.
Wirkmechanismus
- By inhibiting UGTs, hecogenin affects the conjugation of drugs and other xenobiotics, potentially altering their pharmacokinetics and bioavailability .
- By modulating UGTs, this compound may impact the metabolism of drugs and other compounds, leading to altered therapeutic effects or toxicity .
- This compound’s inhibition of UGTs disrupts this pathway, potentially influencing drug efficacy and safety .
- Overall, this compound’s pharmacokinetic properties impact its availability and potential interactions with other drugs .
- The molecular and cellular effects of this compound are context-dependent:
- Environmental factors, such as diet, co-administered drugs, and disease states, can influence this compound’s action:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biologische Aktivität
Hecogenin has been shown to have anti-tumor, anti-diabetic, and anti-inflammatory properties. Additionally, this compound has been shown to have antioxidant properties, as it has been shown to reduce the formation of free radicals in cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce the activity of the enzyme alpha-glucosidase, which is involved in the breakdown of carbohydrates. Additionally, this compound has been shown to reduce the activity of the pro-inflammatory cytokines TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using hecogenin in lab experiments include its availability, low cost, and ease of synthesis. Additionally, this compound has been shown to have a variety of biological activities, including anti-tumor, anti-diabetic, and anti-inflammatory properties. The main limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood.
Zukünftige Richtungen
The potential future directions for the use of hecogenin include further research into its mechanism of action, as well as its potential therapeutic applications in cancer, diabetes, and inflammation. Additionally, further research into the potential synergistic effects of this compound when combined with other compounds could be explored. Additionally, further research into the pharmacokinetics and pharmacodynamics of this compound could be conducted. Furthermore, research into the potential applications of this compound in the development of novel drugs could be explored. Finally, research into the potential toxicity of this compound could be conducted.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRLLFJMZLYQJ-LOBDNJQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045310 | |
| Record name | Hecogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
467-55-0 | |
| Record name | (+)-Hecogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hecogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hecogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β-hydroxy-5-α-spirostan-12-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HECOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XP44JJ79F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of hecogenin is C27H42O4, and its molecular weight is 430.6 g/mol. []
A: this compound possesses a steroid nucleus with a spirostan structure, featuring a ketone group at C-12 and a hydroxyl group at C-3. [, , ]
A: Researchers frequently employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Ultra Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS), and High Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD) to identify and quantify this compound. [, , , , ]
A: this compound exhibits a diverse range of pharmacological activities, including anti-inflammatory, anti-arthritic, anticancer, anti-hyperalgesic, and cardioprotective effects. [, , , , , , ]
A: Research suggests that this compound suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-12, and inhibits myeloperoxidase activity, thereby mitigating inflammatory responses. [, , ]
A: Studies indicate that this compound inhibits reactive oxygen species production, induces cell cycle arrest at the G0/G1 phase, and promotes senescence in cancer cells, contributing to its anticancer potential. [, , ]
A: Yes, this compound has been shown to interact with several molecular targets. For instance, it acts as an inhibitor of UDP-glucuronosyltransferase 1A4 (UGT1A4). [] It has also been explored as a potential inhibitor of β-site amyloid precursor cleaving enzyme (BACE-1), which is implicated in Alzheimer's disease. [] Additionally, computational studies suggest this compound could inhibit ribosomal protein S6 kinase 1 (S6K1), a target for cancer therapy. [] Further, research indicates its potential to interact with filarial β-tubulin protein, suggesting antifilarial properties. []
A: Research suggests that this compound acetate exhibits anti-hyperalgesic effects, potentially by modulating spinal cord-inhibitory mechanisms and cytokine pathways. [, ] Studies show it can inhibit mechanical hyperalgesia induced by various agents and reduce pro-inflammatory cytokine levels, such as IL-1β. [, ] Further, it was observed that this compound acetate's antinociceptive effect is mediated by opioid receptors and endogenous analgesic mechanisms. []
A: Given its diverse pharmacological activities, this compound holds promise as a potential therapeutic agent for various conditions, including: * Inflammatory diseases: Rheumatoid arthritis, ulcerative colitis, atopic dermatitis [, , , ] * Cancer: Lung cancer and other types [, , , , ] * Neurodegenerative diseases: Alzheimer's disease [] * Pain management: Inflammatory pain [, ] * Cardiovascular diseases: Myocardial infarction [] * Parasitic infections: Lymphatic filariasis []
A: While this compound itself is not a marketed drug, it serves as a crucial starting material for synthesizing steroidal drugs, including corticosteroids like dexamethasone. [, ]
ANone: Further research is needed to fully elucidate the following aspects of this compound:
* **Pharmacokinetics/Pharmacodynamics:** A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans is crucial for clinical translation. []* **Toxicity and Safety:** While some studies indicate a favorable safety profile, long-term toxicity studies are necessary to assess potential adverse effects. []* **Drug Delivery and Targeting:** Developing efficient drug delivery systems to enhance its bioavailability and target specific tissues could improve its therapeutic efficacy. []* **Resistance:** Further research is needed to understand potential resistance mechanisms that may emerge with prolonged use. []A: Sustainable practices for this compound extraction and utilization are crucial. Research is exploring alternative extraction methods, such as electrocoagulation, to minimize environmental impact and potentially separate valuable secondary metabolites like this compound from plant material. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)
![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)
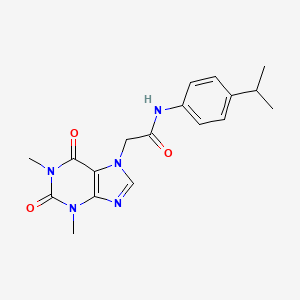
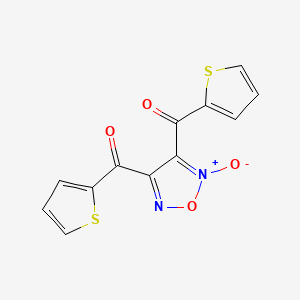
![2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide](/img/structure/B1672955.png)
![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)
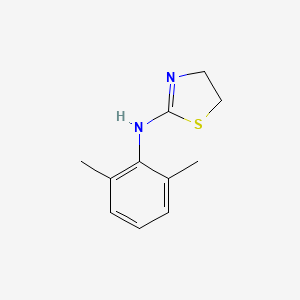
![N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B1672961.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
